

# Theoretical Modeling of Lanthanum Nickel Oxide Properties: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lanthanum nickel oxide*

Cat. No.: B13748301

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Lanthanum nickel oxide** (LaNiO<sub>3</sub>), a perovskite-type oxide, has garnered significant attention due to its unique electronic and catalytic properties.<sup>[1][2]</sup> It stands out among rare-earth nickelates for its metallic and paramagnetic behavior down to low temperatures.<sup>[2]</sup> However, recent studies on single crystals have revealed an antiferromagnetic ground state, challenging previous assumptions.<sup>[3][4]</sup> This complex behavior, coupled with its potential applications in catalysis, fuel cells, and electronic devices, makes LaNiO<sub>3</sub> a subject of intense theoretical and experimental investigation.<sup>[1][5][6]</sup>

This technical guide provides a comprehensive overview of the theoretical modeling of LaNiO<sub>3</sub> properties, supported by experimental validation. It is intended for researchers and professionals seeking a deeper understanding of the computational and experimental methodologies used to study this fascinating material.

## Theoretical Modeling Approaches

The theoretical investigation of LaNiO<sub>3</sub> predominantly relies on first-principles calculations based on Density Functional Theory (DFT). These methods are crucial for understanding the electronic structure, magnetic properties, and defect chemistry that govern the material's performance.

## Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For LaNiO<sub>3</sub>, DFT calculations have been employed to study its metallic nature, which arises from the strong hybridization of Ni 3d and O 2p orbitals near the Fermi level.<sup>[7]</sup>

### DFT+U

Standard DFT approximations can sometimes fail to accurately describe strongly correlated electron systems like the 3d electrons in nickelates. The DFT+U method incorporates an on-site Coulomb interaction term (U) to account for these strong correlations, providing a more accurate description of localized d electrons.<sup>[8]</sup> This approach has been successfully used to model the electronic and magnetic properties of LaNiO<sub>3</sub> thin films and superlattices.<sup>[9]</sup>

### Dynamical Mean-Field Theory (DFT+DMFT)

For an even more rigorous treatment of electron correlation effects, DFT can be combined with Dynamical Mean-Field Theory (DFT+DMFT). This method is particularly useful for studying the electronic structure of strongly correlated materials and has been applied to investigate the mass enhancement and spectral functions of LaNiO<sub>3</sub>.<sup>[10]</sup>

## Key Properties of Lanthanum Nickel Oxide Crystal Structure

LaNiO<sub>3</sub> typically exhibits a rhombohedrally distorted perovskite structure at room temperature (space group R-3c).<sup>[11]</sup> However, a cubic perovskite structure (space group Pm-3m) is also theoretically considered and can be stabilized under certain conditions.<sup>[12]</sup> The precise lattice parameters are sensitive to synthesis conditions and strain.<sup>[13]</sup>

## Electronic Properties

Bulk LaNiO<sub>3</sub> is metallic with no band gap, a property attributed to the significant overlap between Ni 3d and O 2p orbitals.<sup>[7]</sup> Theoretical calculations using DFT and DFT+DMFT have been instrumental in understanding its electronic band structure and density of states.<sup>[10][14]</sup> The electronic properties can be tuned by factors such as strain, film thickness, and oxygen vacancies.

## Magnetic Properties

While initially considered a paramagnetic metal, recent studies on high-quality single crystals have revealed antiferromagnetic ordering at low temperatures.[\[3\]](#)[\[4\]](#) Theoretical models using DFT+U have been employed to investigate the magnetic ground state and the emergence of magnetic moments in LaNiO<sub>3</sub> superlattices.[\[9\]](#) The calculated total magnetic moment for the ferromagnetic state is approximately 1.00  $\mu$ B per formula unit.[\[12\]](#)

## Catalytic Activity

LaNiO<sub>3</sub> is a promising catalyst for various reactions, including the oxygen evolution reaction (OER) in water splitting.[\[5\]](#)[\[15\]](#) Theoretical studies suggest that the catalytic activity is linked to the electronic structure, particularly the occupancy of the Ni eg orbitals, and the presence of surface defects like oxygen vacancies.[\[2\]](#)[\[16\]](#) The OER on LaNiO<sub>3</sub> is believed to proceed through the participation of lattice oxygen.[\[4\]](#)[\[17\]](#)

## Data Presentation

The following tables summarize key quantitative data from both theoretical calculations and experimental measurements for LaNiO<sub>3</sub>.

Table 1: Crystal Structure Parameters

| Structure    | Space Group | Theoretical Lattice Constant (a) (Å) | Experimental Lattice Constant (a) (Å) |
|--------------|-------------|--------------------------------------|---------------------------------------|
| Rhombohedral | R-3c        | -                                    | 5.4573 <a href="#">[11]</a>           |
| Pseudocubic  | -           | 3.815 <a href="#">[18]</a>           | 3.84 <a href="#">[11]</a>             |
| Cubic        | Pm-3m       | 3.86 <a href="#">[12]</a>            | -                                     |

Table 2: Electronic and Magnetic Properties

| Property                                            | Theoretical Value                             | Experimental Value                                          | Method                    |
|-----------------------------------------------------|-----------------------------------------------|-------------------------------------------------------------|---------------------------|
| Band Gap (eV)                                       | 0.00 <a href="#">[7]</a> <a href="#">[12]</a> | Metallic                                                    | DFT, Experimental         |
| Total Magnetic Moment ( $\mu\text{B}/\text{f.u.}$ ) | 1.00 (Ferromagnetic)<br><a href="#">[12]</a>  | Antiferromagnetic<br>below 157 K <a href="#">[3]</a>        | DFT+U, Neutron Scattering |
| Electrical Conductivity (RT, S/cm)                  | -                                             | $\sim 1.0 \times 10^4$ (single crystal) <a href="#">[1]</a> | 4-probe DC method         |

## Experimental Protocols

Detailed experimental procedures are crucial for synthesizing high-quality LaNiO<sub>3</sub> and validating theoretical models.

### Synthesis of LaNiO<sub>3</sub> Powder

#### 5.1.1. Sol-Gel Method

- Precursor Solution Preparation: Dissolve stoichiometric amounts of lanthanum nitrate (La(NO<sub>3</sub>)<sub>3</sub>·6H<sub>2</sub>O) and nickel nitrate (Ni(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O) in deionized water.
- Chelating Agent Addition: Add citric acid to the solution in a 1:1 molar ratio with the total metal cations. Ethylene glycol is then added, also in a 1:1 molar ratio with the citric acid.
- Gel Formation: Heat the solution at 80°C while stirring continuously for several hours until a viscous gel is formed.
- Drying and Calcination: Dry the gel at 110°C for 24 hours. The dried precursor is then calcined in two steps: first at 350°C for 30 minutes, followed by a second calcination at 800°C for 2 hours in air to obtain the final LaNiO<sub>3</sub> powder.[\[17\]](#)

#### 5.1.2. Co-precipitation Method

- Precursor Solution: Prepare an aqueous solution containing equimolar quantities of lanthanum nitrate and nickel nitrate.

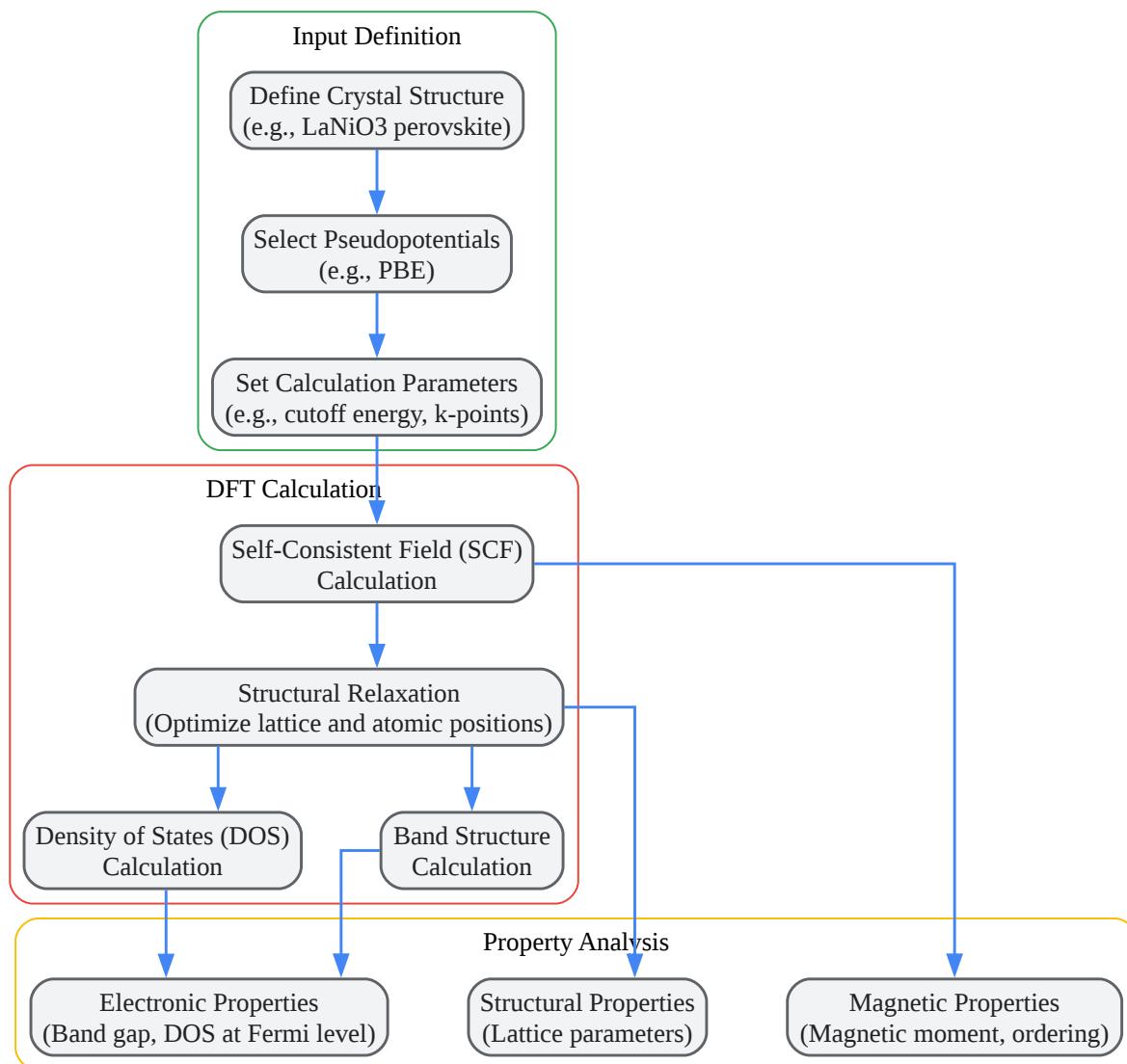
- Precipitation: Slowly add an excess of sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) solution to the nitrate solution while stirring to precipitate the metal carbonates.
- Washing and Drying: Thoroughly wash the precipitate with distilled water to remove any residual ions, then filter and dry at  $60^\circ\text{C}$  for 20 hours.
- Calcination: The dried powder is first heated at  $550^\circ\text{C}$  for 3 hours in air, followed by calcination at temperatures between  $800^\circ\text{C}$  and  $900^\circ\text{C}$  for 5 to 15 hours to form the perovskite phase.[\[2\]](#)

## Characterization Techniques

### 5.2.1. X-ray Diffraction (XRD)

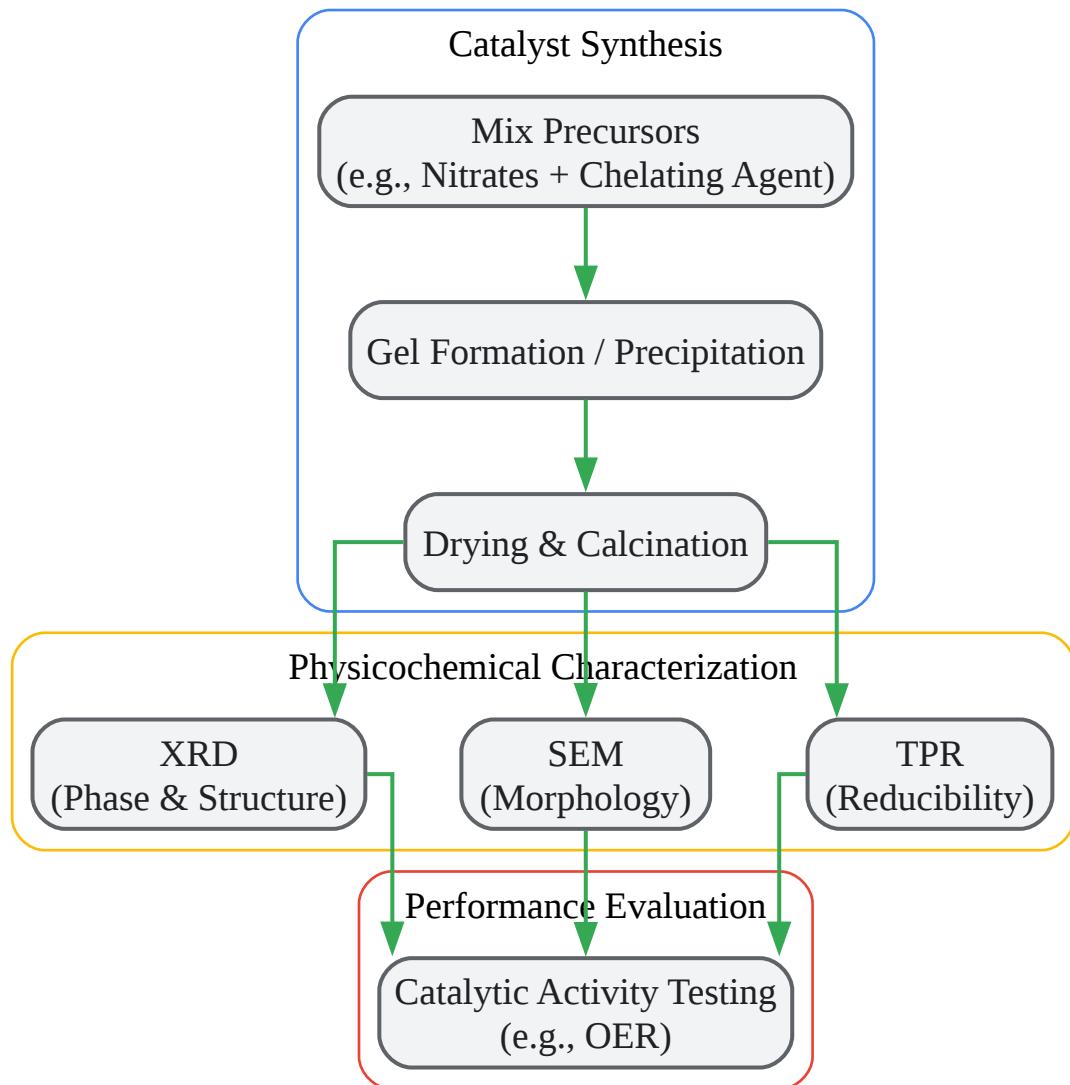
- Sample Preparation: A small amount of the synthesized  $\text{LaNiO}_3$  powder is finely ground and mounted on a sample holder.
- Data Collection: The XRD pattern is recorded using a diffractometer with  $\text{Cu K}\alpha$  radiation. Data is typically collected over a  $2\theta$  range of 20-80 degrees with a step size of 0.02 degrees.
- Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present, determine the lattice parameters, and estimate the crystallite size using the Scherrer equation. Rietveld refinement can be used for a more detailed structural analysis.  
[\[19\]](#)[\[20\]](#)

### 5.2.2. Scanning Electron Microscopy (SEM)


- Sample Preparation: The powder sample is mounted on an aluminum stub using conductive carbon tape. A gentle stream of compressed gas can be used to remove any loosely bound particles to ensure a monolayer of particles.[\[6\]](#)[\[21\]](#) For non-conductive samples, a thin conductive coating (e.g., gold or carbon) is applied to prevent charging under the electron beam.[\[22\]](#)
- Imaging: The prepared stub is placed in the SEM chamber. The electron beam is scanned across the sample surface, and the resulting signals (secondary electrons or backscattered electrons) are used to generate an image of the sample's morphology and particle size distribution.

### 5.2.3. Temperature-Programmed Reduction (TPR)

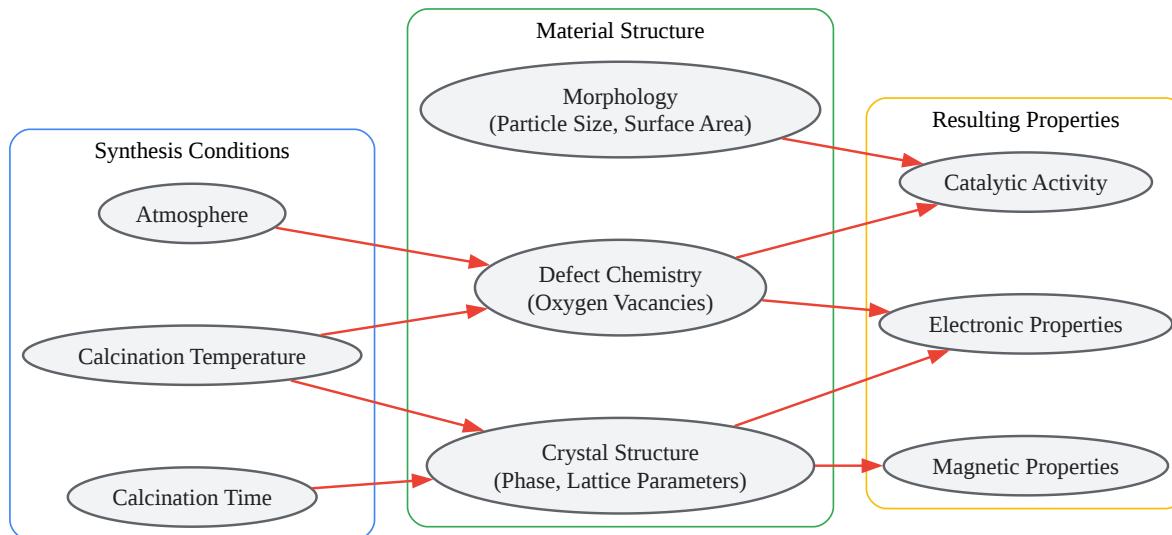
- **Sample Preparation:** A small amount of the catalyst (typically 30-50 mg) is placed in a U-shaped quartz reactor.
- **Pre-treatment:** The sample is preheated in an inert gas flow (e.g., He or Ar) to remove any adsorbed water.[\[2\]](#)[\[23\]](#)
- **Reduction:** A reducing gas mixture (e.g., 5-10% H<sub>2</sub> in Ar) is flowed over the sample while the temperature is increased at a constant rate (e.g., 10°C/min).
- **Detection:** A thermal conductivity detector (TCD) measures the consumption of hydrogen as a function of temperature. The resulting TPR profile provides information about the reducibility of the metal oxides in the sample.[\[8\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)


## Visualizations

## Theoretical Modeling Workflow

[Click to download full resolution via product page](#)

A simplified workflow for DFT calculations of LaNiO<sub>3</sub> properties.


## Synthesis and Characterization Workflow



[Click to download full resolution via product page](#)

General workflow for the synthesis and characterization of LaNiO<sub>3</sub> catalysts.

## Structure-Property Relationship



[Click to download full resolution via product page](#)

Relationship between synthesis, structure, and properties of LaNiO<sub>3</sub>.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]

- 5. Enhanced OER Performance and Dynamic Transition of Surface Reconstruction in LaNiO<sub>3</sub> Thin Films with Nanoparticles Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanoscience.com [nanoscience.com]
- 7. researchgate.net [researchgate.net]
- 8. micromeritics.com [micromeritics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.aip.org [pubs.aip.org]
- 20. pubs.aip.org [pubs.aip.org]
- 21. A Simple Guide For Preparing Samples For Sem Imaging - ATA Scientific [atascientific.com.au]
- 22. How Do You Prepare Samples For Sem Analysis? Achieve Clear, Accurate Imaging Every Time - Kintek Solution [kindle-tech.com]
- 23. isca.me [isca.me]
- 24. scribd.com [scribd.com]
- 25. atselektronik.com.tr [atselektronik.com.tr]
- 26. old.vscht.cz [old.vscht.cz]
- To cite this document: BenchChem. [Theoretical Modeling of Lanthanum Nickel Oxide Properties: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13748301#theoretical-modeling-of-lanthanum-nickel-oxide-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)